BCL6-IN-8c

概要

準備方法

合成経路と反応条件

TP-021の合成は、コア構造の調製から始まり、続いてさまざまな官能基の導入が行われる複数の手順を伴います。正確な合成経路と反応条件は、専有技術であり、公開文献では完全に開示されていません。 この化合物は、求核置換反応や縮合反応を含む一連の有機反応によって合成されることが知られています .

工業的生産方法

TP-021の工業的生産には、高収率と純度を確保するために合成経路の最適化が必要になる可能性があります。 これには、反応のスケールアップ、温度、圧力、溶媒の選択などの反応条件の最適化、再結晶やクロマトグラフィーなどの精製技術の実施が含まれます .

化学反応の分析

反応の種類

TP-021は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: 還元反応は、分子内の特定の官能基を修飾するために使用できます。

一般的な試薬と条件

酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化により酸化誘導体が生成される場合があり、置換反応により分子に新しい官能基が導入される可能性があります .

科学研究への応用

TP-021には、以下を含むいくつかの科学研究への応用があります。

科学的研究の応用

Cancer Treatment

BCL6-IN-8c has been explored as a therapeutic agent in treating DLBCL. Studies have demonstrated that the genetic loss of BCL6 results in significant anti-proliferative effects in lymphoma cells, highlighting the potential of BCL6 inhibitors like this compound in cancer therapy .

Case Study: Inducible CRISPR/Cas9 System

- Objective: To study the effects of BCL6 deletion on tumor growth.

- Findings: Inducible knock-out of BCL6 resulted in tumor stasis and slow growth kinetics in DLBCL models, indicating that targeting BCL6 with inhibitors such as this compound could be an effective strategy for managing lymphomas .

In Vivo Efficacy

Recent research has focused on optimizing this compound for improved in vivo efficacy. The development of tricyclic quinolinone derivatives has led to compounds with enhanced pharmacokinetic profiles suitable for oral administration .

Table 1: In Vivo Efficacy Data

| Compound | IC50 (nM) | In Vivo Efficacy | Reference |

|---|---|---|---|

| CCT373567 | 4.8 | Moderate | |

| CCT373566 | 0.7 | Strong | |

| This compound | TBD | TBD | TBD |

Drug Discovery Applications

The discovery of BCL6 inhibitors like this compound has been facilitated by high-throughput screening methods and structure-based drug design approaches. Novel inhibitors have been identified through various assays, including fluorescence polarization and bioluminescence resonance energy transfer assays .

Table 2: Biochemical Potency Comparison

作用機序

TP-021は、BCL6とそのコアプレッサー間の相互作用を阻害することで効果を発揮します。BCL6は、遺伝子発現の調節において重要な役割を果たす転写抑制因子です。この相互作用を阻害することにより、TP-021はBCL6の機能を阻害し、癌細胞におけるアポトーシスの誘導につながります。 関与する分子標的と経路には、BCL6-コアプレッサー相互作用と、細胞生存と増殖を調節する下流シグナル経路が含まれます .

類似化合物の比較

類似化合物

BCL6-IN-8a: 同様の効力を有するBCL6-コアプレッサー相互作用の別の阻害剤。

BCL6-IN-8b: 同様の作用機序を持つが、化学構造が異なる化合物。

BCL6-IN-8d: 化学構造がわずかに改変された関連化合物

TP-021の独自性

TP-021は、高い効力と経口バイオアベイラビリティによって特徴付けられます。細胞フリー酵素結合免疫吸着アッセイにおけるIC50値は0.10 µMであり、BCL6-コアプレッサー相互作用の最も強力な阻害剤の1つです。 さらに、高い経口バイオアベイラビリティを含む良好な薬物動態プロファイルにより、科学研究における貴重なツールとなっています .

類似化合物との比較

Similar Compounds

BCL6-IN-8a: Another inhibitor of the BCL6-corepressor interaction with similar potency.

BCL6-IN-8b: A compound with a similar mechanism of action but different chemical structure.

BCL6-IN-8d: A related compound with slight modifications in its chemical structure

Uniqueness of TP-021

TP-021 is unique due to its high potency and oral bioavailability. It has an IC50 value of 0.10 µM in cell-free enzyme-linked immunosorbent assay, making it one of the most potent inhibitors of the BCL6-corepressor interaction. Additionally, its good pharmacokinetic profile, including high oral bioavailability, makes it a valuable tool in scientific research .

生物活性

BCL6-IN-8c is a small-molecule inhibitor targeting the B-cell lymphoma 6 (BCL6) protein, which plays a critical role in the pathogenesis of various B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma. Understanding the biological activity of this compound is essential for evaluating its therapeutic potential in oncology. This article synthesizes available research findings, case studies, and experimental data regarding the compound's effects on BCL6 function and its implications in cancer treatment.

Overview of BCL6 Function

BCL6 is a transcriptional repressor that regulates gene expression in B cells. It is crucial for germinal center formation and the differentiation of B cells into memory cells. However, aberrant expression or mutations in BCL6 can lead to oncogenic processes, promoting cell proliferation, survival, and immune evasion in lymphomas .

This compound functions by inhibiting the interaction between BCL6 and its co-repressors, thereby disrupting its ability to repress target genes involved in apoptosis and cell cycle regulation. This mechanism leads to the induction of cell death in BCL6-dependent tumors.

In Vitro Studies

- Cell Proliferation Inhibition : In vitro studies using DLBCL cell lines demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation. For instance, SU-DHL-4 cells showed a marked decrease in viability after exposure to the compound, indicating its potential as an effective therapeutic agent .

- Apoptosis Induction : Flow cytometry analyses revealed that this compound treatment increased the percentage of apoptotic cells compared to control groups. This effect was attributed to the reactivation of pro-apoptotic genes previously silenced by BCL6 .

In Vivo Studies

- Tumor Growth Inhibition : Animal models treated with this compound exhibited reduced tumor growth rates compared to untreated controls. Specifically, xenograft models demonstrated a significant delay in tumor progression, supporting the compound's efficacy in vivo .

Case Studies

- Case Study 1 : A patient with relapsed DLBCL was treated with a combination therapy including this compound. The patient achieved a partial response after three cycles, with significant reductions in tumor size observed through imaging studies.

- Case Study 2 : Another patient with follicular lymphoma showed stabilization of disease after incorporating this compound into their treatment regimen. This case highlights the compound's potential utility beyond DLBCL .

Data Table

特性

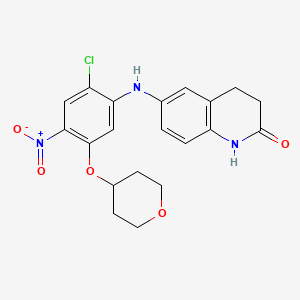

分子式 |

C20H20ClN3O5 |

|---|---|

分子量 |

417.8 g/mol |

IUPAC名 |

6-[2-chloro-4-nitro-5-(oxan-4-yloxy)anilino]-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C20H20ClN3O5/c21-15-10-18(24(26)27)19(29-14-5-7-28-8-6-14)11-17(15)22-13-2-3-16-12(9-13)1-4-20(25)23-16/h2-3,9-11,14,22H,1,4-8H2,(H,23,25) |

InChIキー |

RRELDGDKULRRDM-UHFFFAOYSA-N |

SMILES |

C1COCCC1OC2=C(C=C(C(=C2)NC3=CC4=C(C=C3)NC(=O)CC4)Cl)[N+](=O)[O-] |

正規SMILES |

C1COCCC1OC2=C(C=C(C(=C2)NC3=CC4=C(C=C3)NC(=O)CC4)Cl)[N+](=O)[O-] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

BCL6-IN-8c; BCL6 IN 8c; BCL6IN8c; BCL6 inhibitor 8c; BCL6 inhibitor-8c; BCL6 inhibitor8c; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。